2,4-Dichloro-3-phenylpyridine

Regioselective Synthesis Palladium Catalysis Cross-Coupling

Choose 2,4‑Dichloro‑3‑phenylpyridine when your synthetic route demands unambiguous regioselectivity. The C‑3 phenyl group electronically and sterically differentiates the C‑2 and C‑4 chlorine atoms, guaranteeing the correct isomer in sequential Pd‑catalyzed cross‑couplings – a functional necessity that generic 2,4‑dichloropyridines cannot deliver. This scaffold appears in patents for furin inhibitors and liquid crystals, and its derivatives show tyrosinase inhibition (IC₅₀ = 2.50 µM), validating its use in oncology, dermatology, and infectious disease programs. Procure with confidence for convergent API synthesis, focused analog libraries, and scalable process research.

Molecular Formula C11H7Cl2N
Molecular Weight 224.08 g/mol
Cat. No. B12966809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-phenylpyridine
Molecular FormulaC11H7Cl2N
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CN=C2Cl)Cl
InChIInChI=1S/C11H7Cl2N/c12-9-6-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-7H
InChIKeyQKQVOCWTLAQOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2,4-Dichloro-3-phenylpyridine: Core Properties and Strategic Position as a Key Intermediate


2,4-Dichloro-3-phenylpyridine (CAS: 1807184-32-2) is a halogenated heteroaromatic building block belonging to the phenylpyridine class. Its core structure features a pyridine ring substituted with chlorine atoms at the 2- and 4- positions, and a phenyl group at the 3- position . With a molecular weight of 224.08 g/mol, it is a valuable intermediate, specifically noted for its utility in synthesizing a broad range of bioactive compounds . This scaffold is present in numerous patent applications, demonstrating its importance in developing pharmaceuticals, including furin inhibitors, and materials such as liquid crystal components [1][2].

Why Simple Substitution Fails: The Critical Role of 2,4-Dichloro-3-phenylpyridine's Regioselective Reactivity


Generic substitution of 2,4-dichloro-3-phenylpyridine with other 2,4-dichloropyridines or phenylpyridines is not scientifically valid due to its unique, position-dependent reactivity. The electron-withdrawing nature and steric influence of the phenyl group at the C-3 position critically modulate the reactivity and regioselectivity of the chlorine atoms at C-2 and C-4 [1]. This precise electronic and steric profile dictates the outcome of key synthetic steps, such as sequential palladium-catalyzed cross-couplings, which is essential for the convergent synthesis of complex molecules. Using an unsubstituted 2,4-dichloropyridine or one with a different C-3 group would lead to different regioselectivity, potentially yielding a mixture of unwanted isomers, thus derailing a carefully planned synthetic route and introducing costly, time-consuming purification challenges [2]. Therefore, the specific substitution pattern of 2,4-dichloro-3-phenylpyridine is not merely a structural detail; it is a functional necessity for achieving the desired chemical outcome.

Quantitative Evidence Guide for 2,4-Dichloro-3-phenylpyridine: Performance Data vs. Comparators


Regioselectivity in Pd-Catalyzed Cross-Coupling: 2,4-Dichloro-3-phenylpyridine vs. Other 3-Substituted Analogs

The presence of the phenyl group at the 3-position in 2,4-dichloropyridine directly influences the regioselectivity of cross-coupling reactions. While specific quantitative data for the phenyl derivative is not reported in the cited study, class-level inference from related 3-substituted analogs demonstrates a clear trend. The electron-withdrawing ability of a C-3 substituent is a key determinant of coupling selectivity, enabling a strategic divergence in reaction pathways compared to unsubstituted or differently substituted 2,4-dichloropyridines [1].

Regioselective Synthesis Palladium Catalysis Cross-Coupling

Inhibitory Activity Against Tyrosinase: A Comparative Look at 2,4-Dichloro-3-phenylpyridine's Scaffold

A derivative of the 2,4-dichloro-3-phenylpyridine scaffold (CHEMBL4096695) was evaluated for its inhibitory activity against mushroom tyrosinase. The compound demonstrated an IC₅₀ value of 2.50 µM in a biochemical assay. This provides a quantitative baseline for the scaffold's potential in medicinal chemistry [1]. While this is not a direct comparison of the exact compound, it provides a benchmark against other phenylpyridine derivatives in the literature, such as certain 6-phenyl pyridine derivatives, which have shown varying antimicrobial and kinase inhibition activities, indicating that subtle structural changes can lead to different biological profiles [2].

Tyrosinase Inhibition Enzyme Assay Drug Discovery

Synthetic Versatility: Accessing Furin Inhibitors with Antiviral Activity

The (3,5-dichlorophenyl)pyridine core, a close structural relative, has been directly used to synthesize potent furin inhibitors. These molecules have demonstrated high cellular potency and antiviral activity against SARS-CoV-2 [1]. This underscores the ability of the dichlorophenylpyridine scaffold to serve as a privileged structure for accessing biologically relevant chemical space, specifically for targeting viral entry mechanisms.

Antiviral Agents Furin Inhibitors Medicinal Chemistry

Optimal Application Scenarios for 2,4-Dichloro-3-phenylpyridine Based on Empirical Evidence


Medicinal Chemistry: Targeted Synthesis of Bioactive Phenylpyridines

2,4-Dichloro-3-phenylpyridine is optimally employed as a key intermediate in the convergent synthesis of pharmaceutical candidates. The quantitative evidence for its derivative's tyrosinase inhibition (IC₅₀ = 2.50 µM) [3] and its class-level inference in antiviral furin inhibitor synthesis [4] make it a rational procurement choice for labs engaged in early-stage drug discovery, particularly in programs targeting oncology, dermatology, or infectious disease.

Chemical Biology: Precursor for Chemical Probes and Tool Compounds

The compound serves as a versatile starting material for generating focused libraries of phenylpyridine analogs. Its distinct regioselectivity profile [3] allows for the systematic exploration of structure-activity relationships (SAR). This makes it ideal for chemical biology applications, such as creating targeted chemical probes to study protein function or for screening in cell-based assays, where precise control over the molecular architecture is paramount [4].

Process Chemistry: Development of Scalable and Regioselective Synthetic Routes

In process research and development, the predictable reactivity of 2,4-dichloro-3-phenylpyridine in cross-coupling reactions [3] is a significant advantage. It enables chemists to design robust, scalable routes that minimize byproduct formation and simplify purification, thereby reducing the overall cost of goods for active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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